molecular formula C18H17N5O2 B5633103 N-{4-[(1E)-2-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-YL)diazen-1-YL]phenyl}acetamide

N-{4-[(1E)-2-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-YL)diazen-1-YL]phenyl}acetamide

Cat. No.: B5633103
M. Wt: 335.4 g/mol
InChI Key: ZWVFNDJFDRBMQZ-UHFFFAOYSA-N
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Description

N-{4-[(1E)-2-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-YL)diazen-1-YL]phenyl}acetamide is a complex organic compound characterized by its unique structure, which includes a pyrazole ring and a diazenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(1E)-2-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-YL)diazen-1-YL]phenyl}acetamide typically involves multiple steps. One common method includes the reaction of 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole with a diazonium salt derived from 4-aminophenylacetamide. The reaction is carried out under acidic conditions to facilitate the formation of the diazenyl linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(1E)-2-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-YL)diazen-1-YL]phenyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The diazenyl group can be reduced to form an amine.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Electrophiles like bromine or nitronium ion in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-{4-[(1E)-2-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-YL)diazen-1-YL]phenyl}acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of N-{4-[(1E)-2-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-YL)diazen-1-YL]phenyl}acetamide involves its interaction with specific molecular targets. For instance, its anti-inflammatory effects may be attributed to the inhibition of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators. The compound’s anticancer activity could be linked to its ability to induce apoptosis in cancer cells through the activation of caspase pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(1E)-2-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-YL)diazen-1-YL]phenyl}acetamide stands out due to its unique diazenyl linkage, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest in various research domains.

Properties

IUPAC Name

N-[4-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)diazenyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O2/c1-12-17(18(25)23(22-12)16-6-4-3-5-7-16)21-20-15-10-8-14(9-11-15)19-13(2)24/h3-11,22H,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWVFNDJFDRBMQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)N=NC3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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